N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenylacetamide
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Overview
Description
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-phenylacetamide is a complex organic compound that features a benzodiazole core linked to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole core through a cyclization reaction, followed by the introduction of the phenylacetamide group via an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-phenylacetamide: shares structural similarities with other benzodiazole derivatives and phenylacetamide compounds.
Benzodiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Phenylacetamide compounds: Often used in pharmaceuticals for their analgesic and anti-inflammatory effects.
Uniqueness
The uniqueness of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-phenylacetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23N3O |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H23N3O/c1-18-11-13-20(14-12-18)17-27-22-10-6-5-9-21(22)26-23(27)16-25-24(28)15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,25,28) |
InChI Key |
HKHQFXKISWCTET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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